3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that integrates several bioactive moieties, including indole, thienopyrimidine, and benzyl groups. These structural elements are known for their significant pharmacological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate precursors such as β-keto amides with reagents like 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in solvents like xylene.
Introduction of the Indole Moiety: The indole group can be introduced through nucleophilic substitution reactions, where indole derivatives react with electrophilic intermediates.
Attachment of the Benzyl Group: The benzyl group is typically added via alkylation reactions using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thienopyrimidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Xylene, toluene, dichloromethane.
Catalysts: Palladium on carbon (for hydrogenation reactions), calcium chloride (as a desiccant).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound exhibits potential as a pharmacophore in drug design. The indole and thienopyrimidine moieties are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The combination of indole and thienopyrimidine structures suggests possible applications in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties, such as enhanced stability or bioactivity.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to cell proliferation, apoptosis, and inflammation. The thienopyrimidine core may interact with enzymes and proteins involved in DNA synthesis and repair, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Thienopyrimidine Derivatives: Compounds such as thieno[3,2-d]pyrimidine-2,4-dione are structurally related and have comparable pharmacological properties.
Uniqueness
What sets 3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is the combination of these bioactive moieties in a single molecule. This unique structure enhances its potential for multi-target interactions, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S2/c27-20(25-12-10-17-8-4-5-9-19(17)25)15-30-23-24-18-11-13-29-21(18)22(28)26(23)14-16-6-2-1-3-7-16/h1-9,11,13H,10,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAXELDXLCXBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.